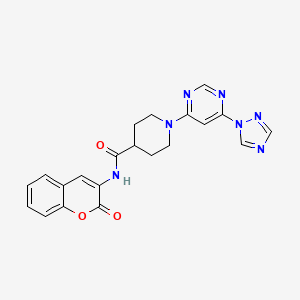
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H19N7O3 and its molecular weight is 417.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide represents an interesting class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For example, derivatives of triazole have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The study by Synthesis et al. (2020) highlighted the antibacterial activity of triazole derivatives against ESKAPE pathogens, which are known for their multidrug resistance .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Klebsiella pneumoniae | 32 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has also been documented. A study reported that certain triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. For instance, a derivative showed an IC50 value of 6.2 µM against the HCT-116 colon cancer cell line .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT-116 (Colon) | 6.2 |
| Compound E | T47D (Breast) | 27.3 |
| Compound F | MCF7 (Breast) | 43.4 |
The biological activity of this compound likely stems from its ability to inhibit key enzymes or disrupt metabolic pathways in target organisms. Triazole compounds often act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes, which play a crucial role in sterol biosynthesis . Additionally, the presence of the chromenone moiety may enhance the binding affinity to specific receptors or enzymes involved in cancer progression.
Case Studies
- Antimicrobial Screening : In a screening study involving multiple triazole derivatives, the compound demonstrated significant activity against Gram-positive bacteria while showing variable efficacy against Gram-negative strains . The structure–activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance antibacterial potency.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that modifications to the piperidine and chromenone groups significantly influenced cytotoxicity profiles. Compounds were tested for their ability to induce apoptosis in cancer cells, with some derivatives showing promising results in triggering cell death pathways .
Eigenschaften
IUPAC Name |
N-(2-oxochromen-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c29-20(26-16-9-15-3-1-2-4-17(15)31-21(16)30)14-5-7-27(8-6-14)18-10-19(24-12-23-18)28-13-22-11-25-28/h1-4,9-14H,5-8H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDBTFRLHTVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3OC2=O)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














